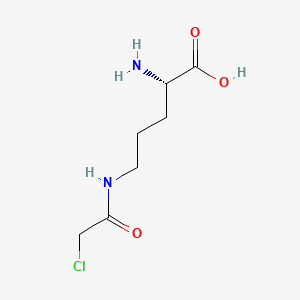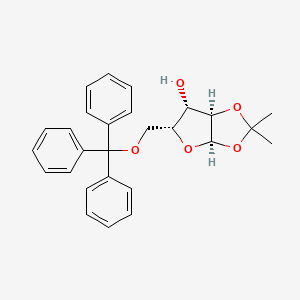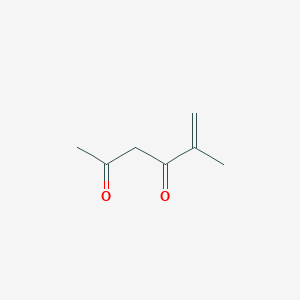
5-Methylhex-5-ene-2,4-dione
Übersicht
Beschreibung
5-Methylhex-5-ene-2,4-dione, also known as Meldrum's acid, is a versatile organic compound that has gained significant attention in scientific research. It is a cyclic compound containing two carbonyl groups and a methylene bridge. Meldrum's acid has been widely used as a building block for the synthesis of various organic compounds due to its unique reactivity and stability.
Wirkmechanismus
5-Methylhex-5-ene-2,4-dione's acid can act as a nucleophile due to the presence of two carbonyl groups and a methylene bridge. It can react with electrophilic reagents such as alkyl halides, carbonyl compounds, and acid chlorides to form various organic compounds. The reaction mechanism involves the formation of an intermediate species, which then undergoes further reactions to yield the desired product.
Biochemical and physiological effects:
This compound's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methylhex-5-ene-2,4-dione's acid has several advantages for use in laboratory experiments. It is a stable and easily handled compound that can be stored for long periods without degradation. It is also a highly reactive building block that can be used to synthesize a wide range of organic compounds. However, this compound's acid has some limitations, including its high cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on 5-Methylhex-5-ene-2,4-dione's acid. One potential area of research is the development of new synthetic methods for the preparation of this compound's acid and its derivatives. Another area of research is the synthesis of novel organic compounds using this compound's acid as a building block. Additionally, there is potential for the use of this compound's acid in the development of new materials with unique properties. Overall, this compound's acid has significant potential for use in various scientific research applications, and further research is needed to fully explore its capabilities.
Wissenschaftliche Forschungsanwendungen
5-Methylhex-5-ene-2,4-dione's acid has been extensively used in scientific research as a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been used as a key intermediate in the synthesis of anti-cancer drugs, anti-inflammatory agents, and antiviral compounds. This compound's acid has also been used as a starting material for the synthesis of polymers, dendrimers, and other advanced materials.
Eigenschaften
IUPAC Name |
5-methylhex-5-ene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(2)7(9)4-6(3)8/h1,4H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAZWPVRTYSEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25120-51-8 | |
| Details | Compound: 5-Hexene-2,4-dione, 5-methyl-, homopolymer | |
| Record name | 5-Hexene-2,4-dione, 5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90576820 | |
| Record name | 5-Methylhex-5-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20583-46-4 | |
| Record name | 5-Methylhex-5-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



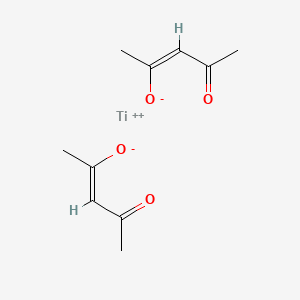
![Benzimidazo[1,2-a]quinoline](/img/structure/B3368101.png)



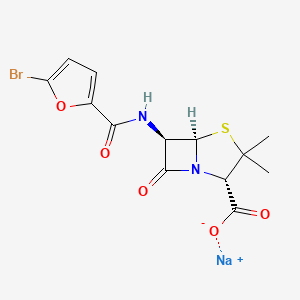
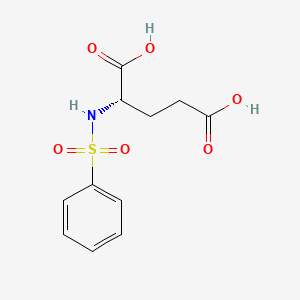


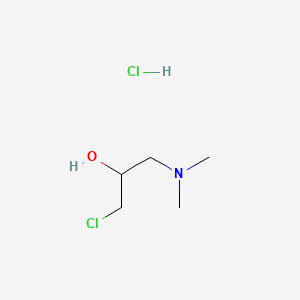
![Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-](/img/structure/B3368157.png)
